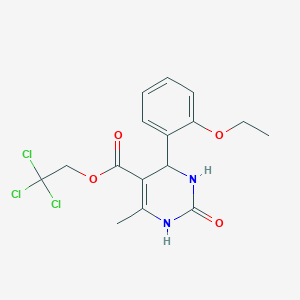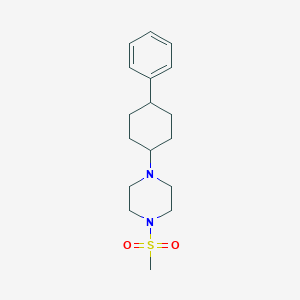![molecular formula C15H12FN3 B4952953 2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline](/img/structure/B4952953.png)
2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a fluorine atom at the 2-position and a pyrazolyl group at the 4-position of the phenyl ring. It is a significant compound in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with a fluorinated benzene derivative to introduce the fluorine atom at the desired position.
Coupling Reaction: Finally, the pyrazole derivative is coupled with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reactions: Halogenating agents, nucleophiles, and other reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes to modulate their activity.
Inhibiting Enzymes: Inhibiting key enzymes involved in biological pathways, leading to therapeutic effects.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline can be compared with other similar compounds, such as:
4-fluoro-2-(1H-pyrazol-3-yl)phenol: Another fluorinated phenylpyrazole with different substitution patterns.
3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and pyrazolyl groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-13-9-11(4-5-14(13)17)10-2-1-3-12(8-10)15-6-7-18-19-15/h1-9H,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYBJMLDAKOTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=CC(=C(C=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(3-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4952872.png)
![N-allyl-2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4952876.png)
![3-(4-methylphenyl)-1-[2-(4-methylphenyl)-2-oxoethyl]-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4952885.png)
![5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B4952895.png)


![N-[(E)-3-hydrazinyl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4952922.png)
![1-(9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B4952934.png)
![N-(2-methoxyethyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B4952937.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4952945.png)
![2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4952959.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B4952961.png)


